molecular formula C8H3Br2N3 B1453209 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1221792-63-7

3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B1453209
M. Wt: 300.94 g/mol
InChI Key: XHYHJZWIYPCQEE-UHFFFAOYSA-N
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Description

“3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile” is a chemical compound with the molecular formula C₈H₃Br₂N₃ .


Molecular Structure Analysis

The molecular structure of “3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile” consists of a fused ring system with two bromine atoms at positions 3 and 8, a carbonitrile group at position 6, and three nitrogen atoms within the ring structure .


Physical And Chemical Properties Analysis

“3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile” is a solid substance with a melting point of 195-198°C . It has a molecular weight of 300.94 g/mol .

Scientific Research Applications

Synthesis of Novel Anti-inflammatory and Analgesic Agents

Research has led to the synthesis of a new series of compounds, including pyrazolo[3,4-b]pyridine-5-carbonitriles, which were tested for their anti-inflammatory and analgesic activities. Some derivatives exhibited comparable anti-inflammatory activity to standard drugs, such as indomethacin, and potent analgesic activity, indicating their potential therapeutic applications (Ismail et al., 2007).

Antitumor Activity

Another significant application involves the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives for their antitumor activity. These compounds, synthesized from key starting materials through reactions with electrophilic and nucleophilic reagents, displayed significant cytotoxic effects against human laryngeal epidermoid carcinoma cells, suggesting their potential as antitumor agents (Abdel‐Latif et al., 2016).

Synthesis of Pyridine Derivatives

The compound has also been used in the stepwise synthesis of pyridine derivatives, such as 2,3-dihydro-8-fluoro-6-trifluoromethylimidazo[1,2-a]pyridine-3-carbonitrile, showcasing the chemical's role in constructing complex molecules with potential for further biological evaluation and application in drug development (Podhorez, 1991).

Domino Cyclization and Halogenation Reactions

A notable study highlights the use of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile in domino cyclization and halogenation reactions. This methodology facilitated the synthesis of 1,3-disubstituted 4-haloimidazo[1,2-a:4,5-c']dipyridines, demonstrating the compound's utility in creating structurally diverse and potentially biologically active molecules through efficient synthetic routes (Enguehard-Gueiffier et al., 2015).

Safety And Hazards

This compound is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

3,8-dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2N3/c9-6-1-5(2-11)4-13-7(10)3-12-8(6)13/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYHJZWIYPCQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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